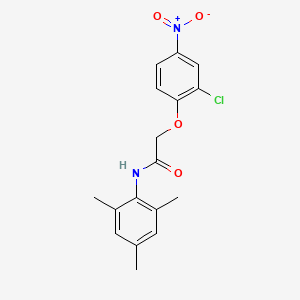
2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide, also known as mesitylene acetamide, is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. It is a white to off-white powder that is soluble in organic solvents such as chloroform and dichloromethane.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide involves its ability to inhibit PKC. PKC is a family of serine/threonine kinases that are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of PKC by 2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells such as breast cancer cells, prostate cancer cells, and melanoma cells. It has also been shown to inhibit the metastasis of cancer cells by reducing their ability to migrate and invade.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide in lab experiments is its ability to inhibit PKC, which is involved in various cellular processes. This makes it a potential target for the development of new cancer therapies. One limitation of using 2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide. One direction is the development of new cancer therapies that target PKC using 2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide as a lead compound. Another direction is the study of the biochemical and physiological effects of 2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide on other cellular processes. Finally, the development of new synthetic methods for the production of 2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide could lead to more efficient and cost-effective production of this compound for use in scientific research.
Synthesemethoden
The synthesis of 2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide involves the reaction of 2-chloro-4-nitrophenol with 2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide acetamide in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained through filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-nitrophenoxy)-N-mesitylacetamide has been used in scientific research for its various biochemical and physiological effects. It has been studied as a potential inhibitor of protein kinase C (PKC), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. It has also been studied as a potential inhibitor of cancer cell growth and metastasis.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-10-6-11(2)17(12(3)7-10)19-16(21)9-24-15-5-4-13(20(22)23)8-14(15)18/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHHWUDMFJNRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5834158.png)

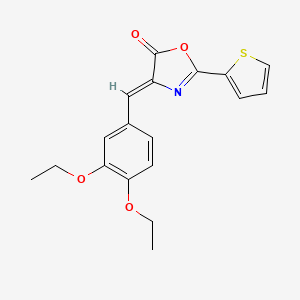

![5-[bis(2-fluoroethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5834190.png)
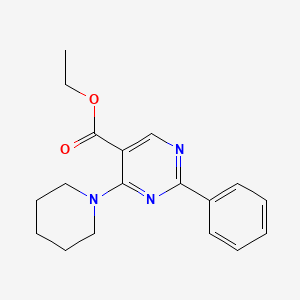
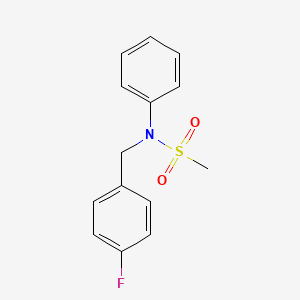
![N-[3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5834227.png)
![5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5834232.png)
![ethyl 4-{[4-(acetylamino)phenyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B5834247.png)
![N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine](/img/structure/B5834249.png)

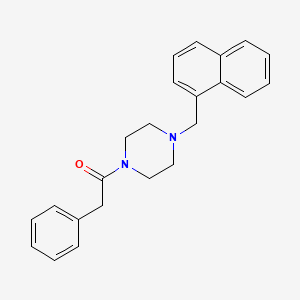
![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5834265.png)